REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].Cl[CH2:13][CH2:14][C:15](Cl)=[O:16].[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:15](=[O:16])[CH2:14][CH2:13][N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[CH:9][CH:10]=1)([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a manner similar to Preparation 1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)NC(CCN1CCOCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |